N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H14N2O3S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis : Thiazolo[3,2-a]pyridines, synthesized from a similar compound, show potential in heterocyclic synthesis, which is crucial in developing various pharmacologically active compounds (Ammar et al., 2005).
Spectroscopic Characterization : The synthesis and spectroscopic characterization of similar thiazole derivatives reveal the compound's structural and chemical properties, essential for its application in drug design and development (Salian, Narayana, & Sarojini, 2017).
Anticancer Activity : Thiazole derivatives synthesized from similar compounds have been evaluated for their potential anticancer activities. Some derivatives have shown selective cytotoxicity against specific cancer cell lines, indicating the compound's potential in cancer therapy (Evren et al., 2019).
Antimicrobial Activities : The synthesis of novel thiazole derivatives, incorporating various moieties at specific positions, has been shown to have significant antimicrobial activities against bacterial and fungal isolates. This demonstrates the compound's potential use in developing new antimicrobial agents (Wardkhan et al., 2008).
Anti-inflammatory Activity : Some derivatives of thiazole compounds similar to N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide have shown promising anti-inflammatory activity, highlighting their potential in developing new anti-inflammatory drugs (Yurttaş et al., 2015).
Antioxidant Activity : Certain derivatives of the compound have exhibited notable antioxidant activity, indicating their potential application in combating oxidative stress-related disorders (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-18-9-6-4-3-5-8(9)14-11(16)7-10-12(17)15-13(19)20-10/h3-6,10H,2,7H2,1H3,(H,14,16)(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBUDUXJZAIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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